molecular formula C15H16O3 B1677514 Osthole CAS No. 484-12-8

Osthole

Cat. No.: B1677514
CAS No.: 484-12-8
M. Wt: 244.28 g/mol
InChI Key: MBRLOUHOWLUMFF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Osthole, a coumarin derivative found in several medicinal plants such as Cnidium monnieri and Angelica pubescens , has been reported to directly target phosphodiesterase 4D (PDE4D) to relax airway smooth muscle (ASM) in animal models, culture tissue slices, and primary culture cells .

Mode of Action

This compound interacts with its target, PDE4D, to induce ASM relaxation . Autocrine PGE2 by ASM cells can bind to EP receptors to activate PKA to induce ASM relaxation . This compound and cAMP share some same binding sites in PDE4D catalytic domain, and this compound should competitively prevent cAMP binding and hydrolysis . Thus, blockade of PDE4D activity by this compound increases intracellular cAMP levels with subsequent stimulation of PKA that leads to ASM relaxation .

Biochemical Pathways

This compound modulates several biochemical pathways to confer its biological effects. It modulates Notch-1, mitogen-activated protein kinase/nuclear factor kappa B (MAPK/NF-κB), Wnt/β-catenin-regulated GSK-3β, brain-derived neurotrophic factor/tyrosine receptor kinase B/cAMP-response element-binding protein (BDNF/TrkB/CREB), and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling cascades . These pathways are involved in various cellular processes such as cell proliferation, apoptosis, cell cycle regulation, and inflammation .

Pharmacokinetics

This compound’s pharmacokinetic properties have been studied in rats. A biphasic phenomenon with a rapid distribution followed by a slower elimination phase was observed from the plasma concentration-time curve . In a study comparing this compound aqueous suspension and L-SMEDDS, this compound S-SMEDDS increased bioavailability by 205 and 152%, respectively . This suggests that S-SMEDDS is an effective oral solid dosage form that can improve the solubility and oral bioavailability of poorly water-soluble drug this compound .

Result of Action

This compound has been reported to exhibit multiple biological activities covering antitumor, anti-inflammatory, neuroprotective, osteogenic, cardiovascular protective, antimicrobial, and antiparasitic activities . It inhibits cancer cell proliferation, induces cancer cell apoptosis, inhibits invasion and migration of cancer cells, inhibits cancer angiogenesis, increases sensitivity to chemotherapy drugs, and reverses multidrug resistance of cancer cells .

Biochemical Analysis

Biochemical Properties

Osthole interacts with various enzymes, proteins, and other biomolecules. It has been found to affect the expression of epithelial-mesenchymal transition markers in cancer cells, increasing the expression of E-cadherin and decreasing that of vimentin . This compound also affects the phospholipid biosynthesis, methyl histidine metabolism, pyrimidine metabolism, and β-oxidation of very long chain fatty acid pathways .

Cellular Effects

This compound has been shown to reduce cell viability, proliferation, migration, and invasion in various types of cells, while inducing apoptosis . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the PI3K/AKT signaling pathway in endometrial cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the activation of nuclear factor kappa B (NF-κB), tumor necrosis factor alpha (TNF-α), and mitogen-activated protein kinases (MAPK) that are involved in various processes of the immune response and metabolic and biological processes . It also promotes neurogenesis and neuronal functioning via stimulation of Notch, BDNF/Trk, and P13k/Akt signaling pathways .

Temporal Effects in Laboratory Settings

This compound has been shown to have long-term effects on cellular function in both in vitro and in vivo studies. For example, it has been found to suppress the expression of genes involved in inflammation and reduce the secretion of pro-inflammatory cytokines in histamine or LPS-stimulated cells over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to inhibit the development of inflammatory diseases such as arthritis and hepatitis in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It originates from the phenylpropanoid pathway, with the biosynthesis of coumarins starting with the formation of L-phenylalanine . It has also been found to affect the phospholipid biosynthesis, methyl histidine metabolism, pyrimidine metabolism, and β-oxidation of very long chain fatty acid pathways .

Transport and Distribution

It is known that this compound can be obtained via extraction and separation from plants or total synthesis .

Subcellular Localization

It is known that the biosynthesis of L-phenylalanine, a precursor of this compound, proceeds in plastids while phenylalanine ammonia-lyase and C4H activities reside in the cytosol and endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Osthole can be synthesized through various methods. One common synthetic route involves the Stille cross-coupling reaction. The 8-iodocoumarin derivative undergoes a reaction with tributyl (3-methylbut-2-en-1-yl) stannane in the presence of a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in dimethylformamide at 80°C, resulting in productive yields of this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction and separation from plants. The fruits of Cnidium monnieri are a primary source. The extraction process involves using solvents such as ethanol or methanol to obtain the crude extract, followed by purification steps like column chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Osthole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various this compound derivatives, each with potentially unique biological activities .

Comparison with Similar Compounds

Osthole is unique among coumarin derivatives due to its broad spectrum of biological activities. Similar compounds include:

This compound stands out due to its extensive pharmacological profile and potential therapeutic applications across various fields.

Properties

IUPAC Name

7-methoxy-8-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-6,8-9H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRLOUHOWLUMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197507
Record name Osthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 12.0 mg/L at 30 °C, Practically insoluble in water, Soluble in aqueous alkalies, alcohol, chloroform, acetone, boiling petroleum ether
Record name Osthole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless needle like crystals, Prisms from ether, White powder

CAS No.

484-12-8
Record name Osthol
Source CAS Common Chemistry
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Record name Osthole
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Record name Osthole
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Record name Osthol
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Record name 2H-1-Benzopyran-2-one, 7-methoxy-8-(3-methyl-2-buten-1-yl)
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Record name OSTHOL
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Record name Osthole
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

83-84 °C
Record name Osthole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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